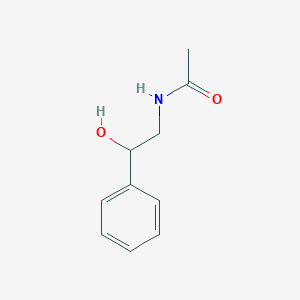

N-(2-hydroxy-2-phenylethyl)acetamide

Descripción general

Descripción

N-(2-hydroxy-2-phenylethyl)acetamide is an organic compound with the molecular formula C10H13NO2. It is characterized by the presence of a hydroxy group and a phenylethyl group attached to an acetamide moiety. This compound is known for its antifungal properties and is isolated from the solid rice cultures of the endophytic fungus Diaporthe eucalyptorum .

Mecanismo De Acción

Target of Action

N-(2-hydroxy-2-phenylethyl)acetamide is an antifungal agent . It exhibits antifungal activities against Alternaria solani , a fungal pathogen that causes early blight disease in crops . The compound’s primary target is thus the Alternaria solani fungus.

Mode of Action

As an antifungal agent, it likely disrupts essential processes in the fungus, such as cell wall synthesis or function, leading to the death of the fungal cells .

Biochemical Pathways

Antifungal agents typically interfere with the synthesis of vital components of the fungal cell, such as ergosterol, an essential component of fungal cell membranes .

Result of Action

The result of this compound’s action is the inhibition of the growth of Alternaria solani, thereby preventing or treating infections caused by this fungus .

Análisis Bioquímico

Biochemical Properties

N-(2-hydroxy-2-phenylethyl)acetamide exhibits antifungal activities against Alternaria solani . This suggests that it interacts with certain enzymes, proteins, and other biomolecules in the fungus, disrupting its normal biochemical reactions .

Cellular Effects

It may impact cell signaling pathways, gene expression, and cellular metabolism, leading to the inhibition of fungal growth .

Molecular Mechanism

Its antifungal activity suggests that it may bind to certain biomolecules in fungi, inhibiting or activating enzymes and altering gene expression .

Transport and Distribution

Future studies could explore any transporters or binding proteins it interacts with, and its effects on localization or accumulation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-phenylethyl)acetamide typically involves the reaction of 2-phenylethanol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired acetamide product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions: N-(2-hydroxy-2-phenylethyl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The amide group can be reduced to an amine under suitable conditions.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

Oxidation: Formation of 2-phenylacetaldehyde or 2-phenylacetone.

Reduction: Formation of N-(2-hydroxy-2-phenylethyl)amine.

Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Aplicaciones Científicas De Investigación

N-(2-hydroxy-2-phenylethyl)acetamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its antifungal properties against pathogens like Alternaria solani.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Comparación Con Compuestos Similares

- N-(2-hydroxyphenyl)acetamide

- 2-acetamidophenol

- N-(2-hydroxy-2-phenylethyl)amine

Comparison: N-(2-hydroxy-2-phenylethyl)acetamide is unique due to the presence of both a hydroxy group and a phenylethyl group, which confer distinct chemical and biological properties. Compared to N-(2-hydroxyphenyl)acetamide, it has enhanced antifungal activity. The presence of the phenylethyl group also differentiates it from simpler acetamide derivatives like 2-acetamidophenol .

Actividad Biológica

N-(2-hydroxy-2-phenylethyl)acetamide, also known as 2-hydroxy-2-phenylethylacetamide, is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antifungal properties. This article aims to provide a comprehensive overview of its biological activity based on various research findings.

- Molecular Formula : CHNO

- Molecular Weight : 179.216 g/mol

- CAS Number : 3306-05-6

- Density : 1.123 g/cm³

- Boiling Point : 415ºC at 760 mmHg

- Flash Point : 204.8ºC

Sources and Isolation

This compound has been isolated from the solid rice cultures of the endophytic fungus Diaporthe eucalyptorum KY-9. It exhibits notable antifungal activities against Alternaria solani, indicating its potential use in agricultural applications to combat fungal infections .

Anti-inflammatory Activity

A significant study investigated the anti-inflammatory and anti-arthritic properties of this compound using an adjuvant-induced arthritis model in female Sprague Dawley rats. The results demonstrated that treatment with this compound significantly reduced:

- Body Weight Loss : Rats receiving doses of 5 mg/kg and 10 mg/kg showed less weight loss compared to the control group.

- Paw Edema Volume : The increase in paw edema was significantly retarded in treated rats.

Additionally, serum levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha were markedly reduced, alongside alterations in oxidative stress markers including nitric oxide and glutathione levels .

Antifungal Activity

This compound has shown promising antifungal properties against various fungal strains, particularly Alternaria solani. This activity suggests its potential application as an antifungal agent in both clinical and agricultural settings .

While specific mechanisms are still under investigation, preliminary research indicates that the compound may exert its anti-inflammatory effects through modulation of cytokine production and reduction of oxidative stress. The inhibition of pro-inflammatory cytokines suggests a pathway involving the NF-kB signaling pathway, which plays a crucial role in inflammatory responses .

Data Summary Table

| Biological Activity | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Reduced body weight loss | |

| Decreased paw edema volume | ||

| Lowered IL-1 beta and TNF-alpha | ||

| Antifungal | Effective against Alternaria solani |

Case Studies

A notable case study involved the use of this compound in a controlled trial to assess its efficacy in treating arthritis symptoms in animal models. The study highlighted significant improvements in both clinical symptoms and laboratory markers of inflammation, thereby supporting its potential therapeutic use in inflammatory diseases .

Propiedades

IUPAC Name |

N-(2-hydroxy-2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(12)11-7-10(13)9-5-3-2-4-6-9/h2-6,10,13H,7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCJYQYRPOJUKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90297124 | |

| Record name | N-(2-hydroxy-2-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3306-05-6 | |

| Record name | NSC114228 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-hydroxy-2-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.